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  • Product: Uridine, 4'-C-methyl-
  • CAS: 153186-26-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Mechanism of Action of 4'-C-Methyluridine in Viral Replication

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Antivirals The relentless challenge posed by viral pathogens necessitates a deep and mechanistic understandi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antivirals

The relentless challenge posed by viral pathogens necessitates a deep and mechanistic understanding of their replication strategies. Among the most successful classes of antiviral agents are nucleoside analogs, which act as molecular mimics to disrupt the synthesis of viral genetic material.[1][2] This guide focuses on the 4'-C-methyluridine scaffold, a cornerstone modification in the development of potent inhibitors against RNA viruses, most notably the Hepatitis C Virus (HCV). We will dissect the intricate journey of these molecules from administration to their ultimate action at the heart of the viral replication machinery, providing a comprehensive overview for the scientific community engaged in antiviral research and development.

The Achilles' Heel: Targeting the Viral RNA-Dependent RNA Polymerase

Many RNA viruses, including HCV, rely on an enzyme that is absent in human cells: the RNA-dependent RNA polymerase (RdRp).[3][4] This enzyme is essential for replicating the viral RNA genome and is therefore a prime target for antiviral therapy.[4][5][6][7] The HCV RdRp, known as NS5B, adopts a characteristic three-dimensional structure resembling a "right hand," with distinct "finger," "palm," and "thumb" domains.[7] The catalytic active site, which orchestrates the polymerization of new RNA strands, is located within the highly conserved palm domain.[7][8] The exclusivity of this enzyme to the virus makes it an ideal target, allowing for high selectivity and minimizing off-target effects on the host.[4][5][7]

The Intracellular Journey: A Pro-Drug's Path to Activation

While 4'-C-methyluridine represents a key structural motif, its direct administration is often sub-optimal. Instead, its more prominent role is as the active metabolite of precursor nucleosides or sophisticated prodrug formulations, such as the blockbuster anti-HCV drug Sofosbuvir (a phosphoramidate prodrug of a related 2'-modified uridine).[1][9][10] The mechanism of action is contingent on a multi-step intracellular conversion process.

  • Cellular Uptake and Prodrug Cleavage : The journey begins with the parent molecule crossing the host cell membrane, primarily into hepatocytes in the case of HCV. For prodrugs like Sofosbuvir, this is followed by enzymatic cleavage that releases the nucleoside monophosphate.[9]

  • Host Kinase-Mediated Phosphorylation : Once inside the cell, host cell kinases recognize the nucleoside (or its monophosphate) and catalyze a series of phosphorylation events, converting it into its pharmacologically active 5'-triphosphate form.[6][7] This bioactivation is a critical prerequisite for its antiviral activity.

  • Metabolic Interconversion : An additional layer of metabolic activation can occur. For instance, cytidine analogs such as β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) can be deaminated at the monophosphate stage by host enzymes to form the corresponding uridine monophosphate, which is then phosphorylated to the active 4'-C-methyluridine triphosphate derivative.[6][7][11]

Metabolic_Activation_Pathway Prodrug Nucleoside Prodrug (e.g., Sofosbuvir) Nuc_MP Nucleoside Monophosphate Prodrug->Nuc_MP Nuc_DP Nucleoside Diphosphate Nuc_MP->Nuc_DP UMP-CMP Kinase Active_TP Active Nucleoside Triphosphate (NTP*) Nuc_DP->Active_TP NDPK

Caption: Intracellular metabolic activation pathway of a nucleoside prodrug.

The Core Mechanism: Steric Hindrance and Non-Obligate Chain Termination

The central mechanism by which 4'-C-methyluridine triphosphate inhibits viral replication is through non-obligate chain termination .[1][11] This distinguishes it from "obligate" chain terminators (like Zidovudine), which lack the 3'-hydroxyl group required for the formation of the next phosphodiester bond.

4'-C-methyluridine possesses the necessary 3'-hydroxyl group, yet it effectively halts the elongation of the nascent RNA chain.[1] The key to this action lies in steric hindrance .

  • Incorporation : The viral RdRp mistakes the activated 4'-C-methyluridine triphosphate for a natural uridine triphosphate (UTP) and incorporates it into the growing viral RNA strand.

  • Steric Clash : Once incorporated, the methyl group at the 4'-position of the ribose sugar creates a significant steric clash. This bulky modification physically obstructs the proper positioning of the next incoming natural nucleoside triphosphate within the enzyme's active site.[1][7]

  • Termination : This steric impediment prevents the RdRp from catalyzing the formation of the subsequent phosphodiester bond, thereby terminating the elongation of the RNA chain and aborting the viral replication process.[1][7][12][13]

Chain_Termination_Mechanism cluster_NS5B HCV NS5B Polymerase Active Site Template Viral RNA Template Nascent_Strand Nascent RNA (...-Nuc-Nuc-) Incorporated_Analogue Incorporated 4'-C-Me-Uridine Nascent_Strand->Incorporated_Analogue Incorporation Steric_Clash Steric Hindrance (4'-Methyl Group) Incorporated_Analogue->Steric_Clash Incoming_NTP Next Natural NTP Steric_Clash->Incoming_NTP Prevents Binding

Caption: Steric hindrance by the 4'-methyl group prevents the next NTP from binding.

Quantitative Analysis of Inhibitory Potency

The efficacy of 4'-C-methyluridine and its derivatives is quantified using standardized biochemical and cell-based assays. The resulting parameters provide critical data for drug development and comparison.

ParameterDefinitionTypical Values for Active Triphosphates (HCV NS5B)
IC₅₀ The concentration of inhibitor that reduces the activity of a purified enzyme by 50%.Low micromolar (µM) to nanomolar (nM) range.[12][14][15][16][17]
EC₅₀ The concentration of the parent drug that produces a 50% reduction in viral replication in a cell-based system (e.g., replicon assay).Low micromolar (µM) to nanomolar (nM) range.[15][16]
Kᵢ The inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. A lower Kᵢ indicates a higher affinity.Low micromolar (µM) range.[9][12][14]

Note: Specific values are highly dependent on the exact molecular analog, viral genotype, and assay conditions.

Experimental Validation: Key Methodologies

The mechanism of non-obligate chain termination is validated through a series of robust experimental protocols. Below are methodologies for two cornerstone assays.

Protocol 1: HCV NS5B Polymerase Inhibition Assay (Biochemical)

This assay directly measures the inhibitory effect of the active triphosphate form of the nucleoside on the purified NS5B enzyme.[7]

Methodology:

  • Reagent Preparation :

    • Enzyme : Purified, recombinant HCV NS5B polymerase.

    • Template/Primer : A synthetic heteropolymeric RNA template-primer or a homopolymeric template like poly(A)/oligo(dT).[14]

    • Substrates : A mix of natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]UTP) or amenable to fluorescent detection.[18]

    • Inhibitor : The 5'-triphosphate of 4'-C-methyluridine or its analog, serially diluted.

    • Reaction Buffer : Typically contains HEPES, MgCl₂ or MnCl₂, DTT, and a salt like KCl or ammonium acetate.[15]

  • Reaction Assembly :

    • In a microtiter plate, combine the reaction buffer, NS5B enzyme, and template/primer.

    • Add varying concentrations of the inhibitor triphosphate.

    • Initiate the reaction by adding the NTP substrate mix.

  • Incubation : Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).[15]

  • Quenching and Detection :

    • Stop the reaction by adding a quench solution (e.g., EDTA).

    • Transfer the reaction mixture to a filter plate (e.g., DE81 filtermat) that binds the newly synthesized, radiolabeled RNA product.

    • Wash the filter to remove unincorporated, free nucleotides.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Gel-Based Chain Termination Assay

This assay provides direct visual evidence that the incorporation of the analog terminates or stalls RNA chain elongation.[1]

Methodology:

  • Reaction Setup :

    • Use a defined-length RNA template and a shorter, 5'-end-labeled (e.g., with ³²P) RNA primer.

    • Combine the labeled template/primer duplex with purified NS5B polymerase in reaction buffer.

  • Synchronized Elongation :

    • Initiate the reaction with a subset of NTPs to allow the polymerase to extend the primer to a specific, known length, then remove the excess NTPs (e.g., via spin column). This creates a population of stalled elongation complexes of a uniform size.

  • Analog Incorporation :

    • Add the 4'-C-methyluridine triphosphate (or analog) to the stalled complexes. If the next base on the template calls for a 'U', the polymerase will incorporate the analog.

  • Elongation Challenge ("Chase") :

    • Add a high concentration of all four natural NTPs.

    • In a control reaction (without the analog), the polymerase will extend the RNA to its full length.

    • In the experimental reaction, if the analog is a chain terminator, the primer will not be extended further, or extension will be severely impaired.[8]

  • Analysis :

    • Stop the reactions with a formamide-containing loading dye.

    • Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled RNA products by autoradiography. The presence of a band corresponding to the size of the analog-terminated product and the absence of the full-length product confirms chain termination.

Chain_Termination_Assay_Workflow Start 1. Prepare Labeled Primer/Template Duplex Stall 2. Synchronize Polymerase (Extend to known length 'N') Start->Stall Split Split Reaction Stall->Split Control 3a. Add Natural NTPs (Control) Split->Control Path A Experiment 3b. Add Analog-TP, then Natural NTPs (Chase) Split->Experiment Path B Gel 4. Denaturing PAGE Analysis Control->Gel Experiment->Gel Result_Control Result: Full-Length Product Gel->Result_Control Result_Exp Result: Terminated Product (N+1) Gel->Result_Exp

Caption: Experimental workflow for the gel-based chain termination assay.

Conclusion and Future Outlook

The mechanism of action of 4'-C-methyluridine is a testament to elegant biochemical design, leveraging a subtle atomic modification to create a potent molecular roadblock for viral replication. Its journey from an inactive prodrug to an active triphosphate that terminally engages the viral polymerase through steric hindrance represents a highly successful strategy in antiviral therapy. Understanding this pathway in detail—from the kinetics of inhibition to the experimental proof of chain termination—is crucial for the rational design of next-generation nucleoside inhibitors. As viruses evolve and develop resistance, for instance through mutations in the NS5B active site (e.g., the S282T mutation in HCV), a continued, mechanism-based approach to drug discovery will remain paramount in our efforts to combat viral diseases.[10]

References

  • 4'-c-methyluridine (C10H14N2O6) - PubChemLite. PubChem.
  • 4'-a-C-Methyluridine - BioHippo. BioHippo.
  • 4'-a-C-Methyluridine_Pannacean (Henan) Medicine Science Technologies, Ltd. Pannacean.
  • Ismail, N. S., et al. (2006). Non-nucleoside Inhibitors Binding to Hepatitis C Virus NS5B Polymerase Reveal a Novel Mechanism of Inhibition. Journal of Molecular Biology.
  • Love, R. A., et al. (2003). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. Nucleic Acids Research.
  • Matsuda, A., et al. (1999). Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. Bioorganic & Medicinal Chemistry Letters.
  • 4'--C-Methyluridine CAS#: 153186-26-6. ChemicalBook.
  • Nyanguile, O., et al. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. 14th International Symposium on Hepatitis C Virus & Related Viruses.
  • Sofia, M. J., et al. (2010). Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry.
  • Götte, M., et al. (2010). Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase. Journal of Biological Chemistry.
  • Chen, Y., et al. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE.
  • Carroll, S. S., et al. (2002). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs. Journal of Biological Chemistry.
  • Pierra, C., et al. (2005). 4'C-ethynyl-thymidine acts as a chain terminator during DNA-synthesis catalyzed by HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters.
  • Wang, G., et al. (2019). Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry.
  • Murakam, E., et al. (2007). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy.
  • Eltahla, A. A., & Ou, J. J. (2014). Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus. Current Opinion in Virology.
  • Li, K., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules.
  • Validating the Chain Termination Mechanism of 2'-C-Methyluridine: A Comparative Guide. BenchChem.
  • 2'-C-Methyluridine: A Core Component in the Development of Anti-Hepatitis C Virus Therapeutics. BenchChem.
  • Gribble, J., et al. (2026). 1′- and 4′-Cyano Modified Adenosine Analogs Against Prototypic Flavivirus RNA-Dependent RNA Polymerases. Viruses.
  • La Regina, G., et al. (2022). Targeting the RdRp of Emerging RNA Viruses: The Structure-Based Drug Design Challenge. International Journal of Molecular Sciences.
  • Zhou, L., & Chattopadhyay, D. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research.
  • Murakami, E., et al. (2007). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy.

Sources

Exploratory

Pharmacokinetics and Bioavailability of Uridine, 4'-C-methyl-: A Technical Guide to Nucleoside Analog Optimization

Executive Summary Nucleoside analogs are foundational to modern antiviral pharmacotherapy. 4'-C-methyluridine (CAS: 153186-26-6) is a highly specialized nucleoside scaffold engineered to inhibit viral RNA-dependent RNA p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleoside analogs are foundational to modern antiviral pharmacotherapy. 4'-C-methyluridine (CAS: 153186-26-6) is a highly specialized nucleoside scaffold engineered to inhibit viral RNA-dependent RNA polymerases (RdRp), showing notable efficacy against the Flaviviridae family (e.g., Hepatitis C Virus) and Pneumoviridae (e.g., Human Respiratory Syncytial Virus)[1]. The addition of a methyl group at the 4'-position of the ribofuranose ring induces steric hindrance within the viral polymerase active site, leading to obligate chain termination. However, translating the in vitro potency of 4'-C-methyluridine into in vivo efficacy requires overcoming profound pharmacokinetic (PK) and bioavailability bottlenecks. This whitepaper dissects the ADME profile of 4'-C-methyluridine, the causality behind its intracellular phosphorylation cascade, and the prodrug engineering strategies required to achieve therapeutic viability.

Pharmacokinetic Profile of Unmodified 4'-C-methyluridine

Unmodified nucleosides inherently suffer from poor pharmacokinetic profiles due to their high polarity and hydrophilicity. The ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of 4'-C-methyluridine present several distinct challenges for drug developers:

  • Absorption: The parent nucleoside exhibits poor oral bioavailability. Its low partition coefficient (LogP) prevents efficient passive diffusion across the intestinal epithelium. Consequently, absorption is heavily reliant on active transport via Equilibrative and Concentrative Nucleoside Transporters (ENTs/CNTs), which are easily saturated.

  • Distribution: Cellular permeation is restricted. Furthermore, unmodified nucleosides are often substrates for efflux transporters such as intestinal and hepatic P-glycoprotein (P-gp), which severely limits systemic exposure and intracellular accumulation[2].

  • Metabolism: While the 4'-C-methyl modification imparts a degree of steric shielding against pyrimidine phosphorylases compared to endogenous uridine, the molecule remains susceptible to catabolism. It is frequently degraded into inactive uracil and sugar derivatives before it can be phosphorylated[3].

  • Excretion: The highly polar nature of the parent drug and its catabolites results in rapid renal clearance, leading to a short systemic half-life that necessitates frequent, high-dose administration[2].

Quantitative PK Parameters

The table below summarizes the comparative pharmacokinetic parameters between the unmodified 4'-C-methyluridine and its optimized phosphoramidate prodrug (ProTide) form.

Pharmacokinetic ParameterUnmodified 4'-C-methyluridineProTide Prodrug (Monophosphate)
Oral Bioavailability (F%) < 15%> 60%
Cellular Permeability ( Papp​ ) Low (< 1 × 10⁻⁶ cm/s)High (> 10 × 10⁻⁶ cm/s)
Primary Clearance Route Renal (unchanged/catabolites)Hepatic (metabolic activation)
Intracellular Half-life (NTP) 2 - 4 hours12 - 24 hours
P-glycoprotein Efflux High SusceptibilityLow Susceptibility

The Intracellular Phosphorylation Bottleneck

For 4'-C-methyluridine to exert its antiviral effect, it acts as a prodrug that must be anabolized intracellularly into its active triphosphate form (4'-C-methyl-UTP). This cascade is strictly dependent on host cellular kinases.

The initial phosphorylation step is universally recognized as the rate-limiting bottleneck. Uridine monophosphate kinase (UMPK) or Uridine-cytidine kinase (UCK) must convert the nucleoside to 4'-C-methyl-UMP. Free Energy Perturbation (FEP) computational models and in vitro assays have validated that the 4'-C-methyluridine scaffold is a favorable substrate for host UMPK, yielding a highly negative ΔΔG value indicative of strong binding affinity[1]. However, the absolute catalytic efficiency ( kcat​/Km​ ) remains lower than that of endogenous uridine, throttling the production of the active triphosphate.

G N1 4'-C-methyluridine (Extracellular) N2 ENT/CNT Transporters N1->N2 Active Transport N3 4'-C-methyluridine (Intracellular) N2->N3 N4 UMPK / UCK (Rate-Limiting) N3->N4 N5 4'-C-methyl-UMP (Monophosphate) N4->N5 First Phosphorylation N6 NMP/NDP Kinases N5->N6 N7 4'-C-methyl-UTP (Active Triphosphate) N6->N7 Rapid Conversion N8 Viral RdRp Chain Termination N7->N8 Competitive Inhibition

Intracellular phosphorylation cascade of 4'-C-methyluridine highlighting the UMPK rate-limiting step.

Overcoming Bioavailability Challenges: The ProTide Strategy

To bypass the highly discriminating first kinase in the phosphorylation cascade and resolve the poor cellular permeability of the parent nucleoside, medicinal chemists employ the ProTide (Prodrug of a Nucleotide) technology[2].

By chemically incorporating the first 5′-O-phosphoryl moiety and masking it with lipophilic aryloxy and amino acid ester groups (e.g., a phosphoramidate), the molecule is transformed. This structural modification achieves two critical mechanistic goals:

  • Passive Permeability: The lipophilic masking groups hide the negative charges of the phosphate, allowing the molecule to bypass ENT/CNT transporters and passively diffuse across lipid bilayers with high efficiency.

  • Kinase Bypass: Once inside the cell, specific intracellular enzymes (Cathepsin A, Carboxylesterase 1, and HINT1 phosphoramidase) cleave the masking groups, directly liberating 4'-C-methyl-UMP[2]. This completely circumvents the UMPK bottleneck, leading to massive intracellular accumulation of the active triphosphate.

G P1 ProTide Prodrug (Aryloxy Phosphoramidate) P2 Passive Diffusion (High Permeability) P1->P2 P3 Intracellular Prodrug P2->P3 P4 Cathepsin A / CES1 P3->P4 P5 Ester Cleavage & Phenol Release P4->P5 Enzymatic Cleavage P6 HINT1 (Phosphoramidase) P5->P6 P7 4'-C-methyl-UMP (Bypasses First Kinase) P6->P7 Direct Monophosphate Delivery

Metabolic activation pathway of a 4'-C-methyluridine ProTide bypassing the UMPK bottleneck.

Experimental Protocols for PK & Bioavailability Assessment

To rigorously validate the pharmacokinetic profile and intracellular activation of 4'-C-methyluridine, the following self-validating protocols are standard in drug development workflows.

Protocol 1: In Vitro UMPK Phosphorylation Kinetics Assay

Purpose: To quantify the catalytic efficiency ( kcat​/Km​ ) of the rate-limiting first phosphorylation step.

  • Buffer Preparation: Prepare a kinase reaction buffer consisting of 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 2 mM ATP, and 1 mM DTT.

  • Enzyme Initialization: Add recombinant human UMPK to achieve a final well concentration of 10 nM. Pre-incubate at 37°C for 5 minutes.

  • Substrate Titration: Initiate the reaction by adding 4'-C-methyluridine at varying concentrations (10 μM to 1 mM) to establish Michaelis-Menten kinetics.

  • Quenching: At precise time intervals (0, 5, 15, 30, 60 minutes), extract 20 μL aliquots and immediately quench the reaction by adding 80 μL of ice-cold methanol spiked with 100 nM of an internal standard (e.g., ¹³C-labeled UMP).

  • Precipitation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system operating in positive electrospray ionization (ESI+) mode to quantify the formation of 4'-C-methyl-UMP.

Protocol 2: LC-MS/MS Bioanalysis of Intracellular Triphosphates

Purpose: To measure the active 4'-C-methyl-UTP concentration delivered into target cells, comparing the parent nucleoside vs. the ProTide.

  • Cell Culture: Seed Huh7 cells (hepatocellular carcinoma line) in 6-well plates at a density of 1×106 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dosing: Treat cells with 10 μM of either unmodified 4'-C-methyluridine or its corresponding ProTide for 24 hours.

  • Washing: Aspirate the media and wash the adherent cells three times with ice-cold PBS to remove all extracellular drug traces.

  • Extraction: Add 500 μL of cold extraction buffer (70% methanol / 30% water) containing 50 nM ATP-¹³C as an internal standard. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Lysis & Isolation: Vortex vigorously for 2 minutes, then incubate at -80°C for 1 hour to ensure complete cellular lysis. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • SPE Purification: Pass the supernatant through a Weak Anion Exchange (WAX) Solid Phase Extraction cartridge to selectively isolate nucleotides from the cellular matrix. Elute with a high-salt buffer (e.g., 10% NH₄OH in methanol).

  • Quantification: Analyze the eluate using an ion-pairing LC-MS/MS method (utilizing dimethylhexylamine as the ion-pairing reagent) in negative Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter mass transitions for 4'-C-methyl-UTP to determine intracellular molarity.

Conclusion

The pharmacological development of 4'-C-methyluridine perfectly illustrates the dichotomy between pharmacodynamic design and pharmacokinetic reality. While the 4'-C-methyl modification is a brilliant structural edit that forces viral polymerase chain termination[1], the resulting parent nucleoside suffers from severe ADME liabilities, most notably poor passive permeability and a strict reliance on the UMPK phosphorylation bottleneck. By leveraging advanced prodrug frameworks like ProTides, researchers can bypass these limitations, drastically improving oral bioavailability and ensuring that therapeutic concentrations of the active triphosphate reach the intracellular site of viral replication[2].

References

  • In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation, N
  • Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs, N
  • Potential of 4'-C-Substituted Nucleosides for the Treatment of HIV-1, ResearchG

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Foundational

Role of 4'-C-methyluridine as an RNA-dependent RNA polymerase inhibitor

An In-depth Technical Guide to 4'-C-methyluridine as an RNA-dependent RNA Polymerase Inhibitor This guide provides a comprehensive technical overview of 4'-C-methyluridine, a nucleoside analog developed as an inhibitor o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4'-C-methyluridine as an RNA-dependent RNA Polymerase Inhibitor

This guide provides a comprehensive technical overview of 4'-C-methyluridine, a nucleoside analog developed as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). We will delve into its mechanism of action, the experimental protocols for its characterization, its clinical development trajectory in the form of the prodrug balapiravir, and the critical lessons learned from its journey from bench to bedside.

Introduction: The Central Role of RdRp in Antiviral Therapy

RNA viruses, a broad category of pathogens including Hepatitis C virus (HCV) and Dengue virus, rely on an enzyme known as RNA-dependent RNA polymerase (RdRp) for the replication of their genetic material. Unlike eukaryotic cells, which do not typically replicate RNA from an RNA template, this process is fundamental to the viral life cycle. This distinction makes the viral RdRp an attractive and highly specific target for antiviral drug development, as inhibiting this enzyme can halt viral replication with potentially minimal effects on the host cell's machinery.[1]

Nucleoside/nucleotide analogs are a prominent class of RdRp inhibitors.[2] These molecules are designed to mimic naturally occurring nucleosides, the building blocks of RNA. Once inside a host cell, they are metabolically converted into their active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the newly synthesized viral RNA strand by the RdRp. 4'-C-methyluridine is one such nucleoside analog, which, despite a promising start, ultimately highlighted crucial challenges in antiviral drug development.

Molecular Mechanism of Action: Non-obligate Chain Termination

The inhibitory action of 4'-C-methyluridine is a multi-step process that begins with its administration and culminates in the termination of viral RNA synthesis.

  • Prodrug Administration and Metabolic Activation : 4'-C-methyluridine itself has poor bioavailability. To overcome this, it was developed as a tri-isobutyrate ester prodrug called balapiravir (R1626). This modification enhances its absorption after oral administration. Once absorbed, cellular esterases cleave the ester groups, releasing the parent nucleoside, 4'-C-methyluridine. Host cell kinases then phosphorylate 4'-C-methyluridine sequentially to its active 5'-triphosphate form.

  • Competition and Incorporation : The resulting 4'-C-methyluridine triphosphate acts as a substrate for the viral RdRp, competing with the natural uridine triphosphate (UTP) for a position in the nascent RNA chain.

  • Non-obligate Chain Termination : Although 4'-C-methyluridine possesses a 3'-hydroxyl group, which is typically required for the formation of the next phosphodiester bond, the presence of the methyl group at the 4' position of the ribose sugar creates steric hindrance.[3] This steric clash prevents the proper alignment and binding of the next incoming nucleoside triphosphate, effectively halting further elongation of the RNA chain.[4] This mechanism is known as "non-obligate chain termination" because termination occurs despite the presence of the 3'-hydroxyl group.[4][5]

Mechanism_of_Action cluster_blood Bloodstream cluster_cell Infected Host Cell cluster_viral Viral Replication Complex Balapiravir Balapiravir (Prodrug) Methyluridine 4'-C-methyluridine Balapiravir->Methyluridine Cellular Esterases Methyluridine_MP 4'-C-methyluridine Monophosphate Methyluridine->Methyluridine_MP Host Kinases Methyluridine_DP 4'-C-methyluridine Diphosphate Methyluridine_MP->Methyluridine_DP Methyluridine_TP Active 4'-C-methyluridine Triphosphate Methyluridine_DP->Methyluridine_TP RdRp Viral RdRp Methyluridine_TP->RdRp Competes with UTP Nascent_RNA Nascent RNA Strand RdRp->Nascent_RNA Incorporation RNA_Template Viral RNA Template RNA_Template->RdRp Termination Chain Termination Nascent_RNA->Termination Steric Hindrance (4'-Methyl Group) Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Purify Recombinant RdRp Enzyme B1 Combine RdRp, Template, and Inhibitor in Reaction Buffer A1->B1 A2 Synthesize RNA Template/Primer A2->B1 A3 Prepare Serial Dilutions of Inhibitor (TP form) A3->B1 B2 Initiate with rNTPs (including labeled UTP) B1->B2 B3 Incubate at 30°C for 60 min B2->B3 C1 Quench Reaction (e.g., with EDTA) B3->C1 C2 Separate Product from Unincorporated rNTPs C1->C2 C3 Quantify Labeled RNA Product C2->C3 C4 Calculate % Inhibition and Determine IC50 C3->C4

Caption: Step-by-step workflow for determining the IC50 of an RdRp inhibitor.

Objective: To determine the 50% effective concentration (EC50) of the prodrug (balapiravir) in a cellular context. This assay accounts for drug uptake, metabolic activation, and antiviral efficacy within a living cell. It also allows for the assessment of cytotoxicity (CC50).

Methodology:

  • Cell Culture : Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon are used. [6]These replicons are engineered to express a reporter gene (e.g., luciferase) whose activity is dependent on viral RNA replication.

  • Compound Treatment : Cells are seeded in multi-well plates and treated with serial dilutions of balapiravir. A no-drug control is included.

  • Incubation : The treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Efficacy Measurement (EC50) : After incubation, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured. A decrease in reporter signal corresponds to the inhibition of HCV replication. The EC50 is calculated from the dose-response curve. [7]5. Cytotoxicity Measurement (CC50) : In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line treated with the same concentrations of balapiravir. This measures the impact of the compound on cell viability.

  • Selectivity Index (SI) Calculation : The SI is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, where the drug is effective against the virus at concentrations well below those that are toxic to the host cell.

Efficacy and Clinical Development: The Story of Balapiravir

Balapiravir, the prodrug of 4'-C-methyluridine, initially showed promise in early clinical development for the treatment of chronic HCV infection.

Parameter Observation Reference
Target Virus Hepatitis C Virus (HCV), Dengue Virus (DENV)[8][9]
In Vitro Anti-DENV Activity (EC50) 1.3–11 µM in various cell types[9]
HCV Phase 1b Trial Dose-dependent reductions in serum HCV RNA levels[10]
HCV Phase 2 Trial (in combination) Higher rates of undetectable HCV RNA at week 12 compared to standard of care[8]
Clinical Outcome (HCV) Development halted due to unacceptable benefit-to-risk ratio[8]
Clinical Outcome (Dengue) No measurable alteration of virological markers or fever clearance time[9][11]

In a Phase 2 trial for HCV genotype 1 patients, balapiravir in combination with peginterferon alfa-2a and ribavirin led to a more rapid decline in viral load compared to the standard of care alone. [8]However, this triple-therapy regimen was associated with significant dose-dependent hematological adverse events, most notably lymphopenia (a reduction in white blood cells) and neutropenia. [8][10]These safety concerns were severe enough that the planned treatment duration with balapiravir had to be shortened from 24 to 12 weeks. [8]Ultimately, the unacceptable benefit-to-risk ratio led to the discontinuation of its development for HCV. [8] Subsequently, balapiravir was repurposed and tested in a clinical trial for dengue fever, as the RdRp enzymes of HCV and DENV share structural similarities. [9]Despite being well-tolerated in the short 5-day treatment course and achieving plasma concentrations of the active form (R1479) that were expected to be inhibitory, the trial found no significant effect on viral load or clinical symptoms in dengue patients. [9][11]

Conclusion and Lessons Learned

The story of 4'-C-methyluridine and its prodrug balapiravir serves as a critical case study in drug development. While it demonstrated potent, mechanism-based inhibition of a key viral enzyme, its journey highlights several key principles for researchers and drug developers:

  • The Importance of the Therapeutic Window : Potent antiviral activity is insufficient if it is accompanied by significant host toxicity. The hematological side effects observed with balapiravir in HCV trials underscored the challenge of achieving selective toxicity.

  • Cell-Type Specificity of Prodrug Activation : The failure of balapiravir in the dengue trial, despite adequate plasma concentrations of the active drug, suggests that the metabolic activation of the prodrug may be inefficient in the primary target cells of the dengue virus. [12][13]This emphasizes the need to evaluate drug metabolism in biologically relevant primary cells, not just immortalized cell lines.

  • In Vitro vs. In Vivo Correlation : A potent EC50 in a cell-based assay does not always translate to clinical efficacy. Factors such as drug distribution, metabolism in target tissues, and potential for host-mediated inactivation can all influence in vivo outcomes.

While 4'-C-methyluridine did not become a clinical success, the insights gained from its development have been invaluable. They have informed the design of subsequent nucleoside inhibitors, such as sofosbuvir (which also features a key modification on the ribose sugar), contributing to the development of highly effective and well-tolerated therapies that have revolutionized the treatment of Hepatitis C. [18][19]

References

Sources

Exploratory

The Genesis and Synthesis of a Potent Antiviral Scaffold: A Technical Guide to 4'-C-Methyluridine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Nucleoside Modification In the landscape of antiviral drug discovery, the modification of nucl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Nucleoside Modification

In the landscape of antiviral drug discovery, the modification of nucleoside scaffolds has perennially been a cornerstone of innovation. These molecular architects of genetic information, when subtly altered, can become potent disruptors of viral replication. The strategic introduction of chemical moieties that differentiate them from their endogenous counterparts, while preserving their ability to be recognized by viral enzymes, is a central theme in the development of effective antiviral agents. This guide delves into the discovery and intricate chemical synthesis of one such pivotal molecule: 4'-C-methyluridine. Its journey from a synthetic curiosity to a key component of advanced antiviral candidates offers a compelling narrative of rational drug design and synthetic ingenuity.

The Dawn of a New Scaffold: Discovery and Biological Rationale

The exploration of 4'-substituted nucleosides emerged from the quest to enhance the therapeutic window of nucleoside analogs. Early research in the 1990s began to systematically probe the steric and conformational effects of introducing substituents at the 4'-position of the furanose ring. The initial synthesis of a series of 2'-deoxy-4'-C-methyl nucleosides, including the uridine analog, marked a significant milestone in this endeavor.[1] These pioneering studies revealed that the seemingly minor addition of a methyl group at this position could profoundly influence the molecule's biological activity.

The primary rationale behind this modification lies in its ability to modulate the conformational dynamics of the sugar moiety. Natural nucleosides exist in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North). Viral polymerases, the enzymes responsible for replicating the viral genome, often exhibit a preference for a specific sugar pucker during the process of nucleotide incorporation. The introduction of a bulky methyl group at the 4'-position was found to lock the furanose ring into a conformation less favorable for recognition and processing by host cell kinases, while still being accepted by viral polymerases.[2][3] Specifically, 1H-NMR studies of early 4'-C-methylnucleosides revealed a preference for a 3'-exo conformation, a variant of the C2'-endo (South) pucker.[2] This conformational rigidity is a key factor in their mechanism of action, leading to chain termination of the growing viral RNA or DNA strand.

Early biological evaluations of 2'-deoxy-4'-C-methyl nucleosides demonstrated potent inhibitory activity against Human Immunodeficiency Virus (HIV).[1] Subsequent research expanded the antiviral spectrum of this class of compounds to include significant activity against the Hepatitis C Virus (HCV) and Varicella-Zoster Virus (VZV).[4][5] This broad-spectrum potential solidified the importance of the 4'-C-methyluridine scaffold in medicinal chemistry.

Charting the Synthetic Landscape: Pathways to 4'-C-Methyluridine and its Analogs

The chemical synthesis of 4'-C-methyluridine and its derivatives has evolved considerably since its inception. The challenge lies in the stereoselective introduction of the methyl group at a sterically hindered quaternary carbon center. This section outlines the key synthetic strategies that have been developed, from foundational methods to more advanced and efficient routes.

Early Strategies: Building from Pre-functionalized Sugars

Initial synthetic approaches relied on the multi-step modification of readily available carbohydrate starting materials. A common strategy involved the preparation of a 4-keto sugar intermediate, followed by the addition of a methyl group using an organometallic reagent such as a Grignard reagent or an organolithium compound.

A representative early synthesis would typically involve the following key transformations:

  • Protection of Hydroxyl Groups: Starting from a suitable sugar derivative, such as D-ribose, the hydroxyl groups at the 2', 3', and 5' positions are protected to prevent unwanted side reactions.

  • Oxidation at C-4': The 4'-hydroxyl group is oxidized to a ketone (a 4'-ulose).

  • Methyl Group Addition: A methyl Grignard reagent (CH3MgBr) or methyllithium (CH3Li) is added to the 4'-keto intermediate. This step is often not highly stereoselective, leading to a mixture of diastereomers.

  • Glycosylation: The modified sugar is then coupled with a protected uracil base, typically under Vorbrüggen conditions, to form the nucleoside.

  • Deprotection: Finally, the protecting groups are removed to yield 4'-C-methyluridine.

While foundational, these early methods were often characterized by long synthetic sequences, the need for chromatographic separation of diastereomers, and modest overall yields.

Evolution to Stereoselectivity: Modern Synthetic Routes

Recognizing the limitations of earlier methods, subsequent research focused on developing more stereoselective and efficient syntheses. These modern approaches often employ more sophisticated chemical transformations and strategic use of protecting groups to control the stereochemical outcome of the key methyl group installation.

A notable advancement involves the use of radical cyclization reactions. For instance, a method for constructing a 2',4'-bridged structure from a 4'-carbon radical intermediate has been reported, offering a novel entry to 4'-C-methylated nucleosides.[2]

Another refined strategy involves the synthesis of a pre-functionalized sugar that already contains the 4'-C-methyl group in the desired stereoconfiguration. This modified sugar is then glycosylated with the nucleobase. This approach offers better control over the stereochemistry at the 4'-position.

The following diagram illustrates a generalized modern synthetic pathway:

Modern_Synthesis_of_4C_Methyluridine Start Protected Uridine Derivative Intermediate1 4',5'-Unsaturated Intermediate Start->Intermediate1 Elimination Intermediate2 Epoxide Intermediate Intermediate1->Intermediate2 Epoxidation Intermediate3 4'-C-Hydroxymethyl Intermediate Intermediate2->Intermediate3 Ring Opening Intermediate4 4'-C-Methyl Intermediate Intermediate3->Intermediate4 Reduction/Modification Final_Product 4'-C-Methyluridine Intermediate4->Final_Product Deprotection

Figure 1. A generalized modern synthetic workflow for 4'-C-methyluridine.

The Rise of Prodrugs: Enhancing Therapeutic Potential

A significant leap in the development of 4'-C-methyluridine-based antivirals came with the advent of prodrug strategies. While the nucleoside analogs themselves can exhibit potent activity in enzymatic assays, their clinical efficacy can be limited by inefficient phosphorylation to the active triphosphate form within the cell. To overcome this hurdle, phosphoramidate prodrugs, such as the ProTide technology, were developed.

These prodrugs mask the phosphate group, facilitating cell penetration. Once inside the cell, they are metabolized to release the monophosphate, which is then efficiently converted to the active triphosphate. The discovery of 4'-fluoro-2'-C-methyluridine 5'-phosphoramidate prodrugs, such as AL-335, for the treatment of Hepatitis C, exemplifies the success of this approach, demonstrating potent activity in replicon assays and promising results in clinical trials.[4][6]

The synthesis of these prodrugs involves the coupling of the 5'-hydroxyl group of the 4'-C-methylated nucleoside with a phosphoramidate moiety.

Prodrug_Synthesis Nucleoside 4'-C-Methyluridine Analog Prodrug Phosphoramidate Prodrug Nucleoside->Prodrug Coupling Phosphoramidate_Reagent Phosphoramidate Reagent Phosphoramidate_Reagent->Prodrug Active_Triphosphate Active 5'-Triphosphate Prodrug->Active_Triphosphate Intracellular Metabolism

Figure 2. General scheme for the synthesis and activation of a 4'-C-methyluridine phosphoramidate prodrug.

Mechanism of Action: A Conformational Lock and Key

The antiviral activity of 4'-C-methyluridine and its analogs is intrinsically linked to their unique structural properties. As previously mentioned, the 4'-methyl group induces a specific sugar pucker that is crucial for its inhibitory action.

Upon entering the target cell (often facilitated by a prodrug moiety), the nucleoside analog is phosphorylated by cellular kinases to its 5'-triphosphate form. This triphosphate then acts as a competitive inhibitor of the natural nucleotide substrate for the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[7]

The key to its mechanism lies in what happens after incorporation into the growing viral nucleic acid chain. The rigid, 3'-exo conformation imposed by the 4'-methyl group disrupts the precise geometry required for the subsequent addition of the next nucleotide. This steric hindrance effectively terminates the chain elongation process, halting viral replication.

The following diagram illustrates this mechanism:

Mechanism_of_Action cluster_0 Viral Replication cluster_1 Inhibition by 4'-C-Methyluridine Viral_Polymerase Viral Polymerase Growing_Strand Growing Nucleic Acid Strand Viral_Polymerase->Growing_Strand Incorporation Inhibitor_Incorporated Incorporated 4'-C-Methyluridine Viral_Polymerase->Inhibitor_Incorporated Incorporation Template_Strand Viral RNA/DNA Template Template_Strand->Viral_Polymerase Natural_NTP Natural Nucleotide Triphosphate Natural_NTP->Viral_Polymerase Inhibitor_TP 4'-C-Methyluridine Triphosphate Inhibitor_TP->Viral_Polymerase Chain_Termination Chain Termination Inhibitor_Incorporated->Chain_Termination Steric Hindrance

Figure 3. Mechanism of chain termination by 4'-C-methyluridine triphosphate.

Quantitative Analysis: A Comparative Overview

The efficacy of different synthetic routes and the resulting 4'-C-methyluridine analogs can be quantitatively compared based on several key parameters. The following table provides a summary of representative data from the literature.

Compound/AnalogSynthetic Route HighlightsOverall Yield (%)Antiviral Activity (EC₅₀/IC₅₀)Target VirusReference
2'-Deoxy-4'-C-methyluridineMulti-step from D-glucose~5-10% (early methods)Potent (sub-micromolar)HIV[1]
4'-C-Methyl-BVDUGlycosylation of pre-formed sugarNot specifiedPotentVZV[5]
4'-Fluoro-2'-C-methyluridineStereoselective fluorinationNot specifiedIC₅₀ as low as 27 nM (triphosphate)HCV[4][6]
AL-335 (Prodrug)Phosphoramidate couplingGoodEC₅₀ as low as 20 nM (replicon assay)HCV[4]

Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are measures of the potency of a drug in inhibiting a specific biological or biochemical function.[8][9][10] Lower values indicate higher potency.

Experimental Protocols: A Guide to Synthesis

This section provides a generalized, step-by-step protocol for a key transformation in the synthesis of a 4'-C-methyluridine analog, based on common methodologies described in the literature.[11][12] Caution: These procedures should only be carried out by trained chemists in a properly equipped laboratory.

Protocol: Synthesis of a 4',5'-Unsaturated Uridine Intermediate

This protocol describes the conversion of a protected uridine derivative to a 4',5'-unsaturated intermediate, a key step in many modern synthetic routes to 4'-substituted nucleosides.

Materials:

  • Protected 2',3'-O-isopropylideneuridine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Iodination:

    • To a solution of the protected uridine in anhydrous THF, add triphenylphosphine and imidazole.

    • Cool the mixture to 0 °C and add a solution of iodine in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Elimination:

    • Dissolve the crude 5'-iodo intermediate in anhydrous DCM.

    • Add DBU to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the elimination is complete.

    • Wash the reaction mixture with a dilute acid (e.g., 1 M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4',5'-unsaturated uridine intermediate.

Future Directions and Conclusion

The journey of 4'-C-methyluridine from its initial synthesis to its incorporation into clinically evaluated antiviral drug candidates underscores the power of medicinal chemistry to rationally design potent therapeutic agents. The strategic placement of a methyl group at the 4'-position of the furanose ring has proven to be a highly effective strategy for creating nucleoside analogs with potent and broad-spectrum antiviral activity.

Future research in this area will likely focus on several key aspects:

  • Development of More Efficient and Scalable Syntheses: As these compounds advance through the drug development pipeline, the need for cost-effective and large-scale synthetic routes will become paramount.

  • Exploration of Novel 4'-Substituents: While the methyl group has proven highly effective, the exploration of other small, sterically demanding groups at the 4'-position could lead to analogs with improved activity, selectivity, or pharmacokinetic properties.

  • Application to Other Viral Targets: The chain-terminating mechanism of action of 4'-C-methylated nucleosides suggests that they may be effective against a wider range of viruses that rely on polymerases for replication.

  • Combination Therapies: As with many antiviral treatments, the use of 4'-C-methyluridine analogs in combination with other antiviral agents that have different mechanisms of action could lead to more effective and durable therapeutic outcomes.

References

  • 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research, 2022.

  • Synthesis of 4'-substituted nucleosides and their biological evaluation. Nucleic Acids Symposium Series, 1999.

  • Discovery of 4′-Fluoro-2′-C-methyluridine 5′-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 2019.

  • A review of methods to synthesise 4'-substituted nucleosides. Organic & Biomolecular Chemistry, 2014.

  • Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 2021.

  • Synthesis and Resolution of 4′-Substituted Nucleosides with Potential Antiviral and Antisense Strategies. The Journal of Organic Chemistry, 2025.

  • Conformational Analysis of the Sugar Ring in Nucleosides and Nucleotides. A New Description Using the Concept of Pseudorotation. Journal of the American Chemical Society, 1972.

  • Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'-C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection. Journal of Medicinal Chemistry, 2019.

  • Synthesis of 4'-C-methylnucleosides. Bioscience, Biotechnology, and Biochemistry, 1993.

  • Synthesis of Novel 4'-C-methyl-pyrimidine Nucleosides and Their Biological Activities. Bioorganic & Medicinal Chemistry Letters, 1999.

  • Synthesis and Properties of 2′-O,4′-C-Ethyleneoxy Bridged 5-Methyluridine. Organic Letters, 2013.

  • Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry, 2002.

  • 4'--C-Methyluridine CAS#: 153186-26-6. ChemicalBook.

  • Research Progress on the Structural Biology of Paramyxovirus Polymerase and Its Inhibitors. Viruses, 2026.

  • Synthesis of 4′-C-α-aminoethoxy-2′-O-methyl-5-methyl-uridine phosphoramidite 9. ResearchGate.

  • Synthesis of 4'-C-methylnucleosides. Bioscience, Biotechnology, and Biochemistry, 1993.

  • 4′-C-Fluoro-2′-C-methyluridine. MedChemExpress.

  • {Supplementary Data}. Royal Society of Chemistry.

  • Synthesis of 4′- C -Methylnucleosides. ResearchGate.

  • Synthesis and Biological Evaluation of 4′-C-Methyl Nucleosides. Nucleosides and Nucleotides, 1996.

  • The conformations of furanosides. A 13C nuclear magnetic resonance study. Canadian Journal of Chemistry, 1979.

  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Bioorganic & Medicinal Chemistry, 2018.

  • Synthesis of 4′-Thionucleoside Analogues Bearing a C2′ Stereogenic All-Carbon Quaternary Center. Molecules, 2024.

  • Structural Basis of SARS-CoV-2 Polymerase Inhibition by Favipiravir. Cell, 2021.

  • Nucleosides and Nucleotides. 185. Synthesis and Biological Activities of 4'α-C-Branched-Chain Sugar Pyrimidine Nucleosides. Journal of Medicinal Chemistry, 1996.

  • Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry, 2010.

  • Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. PLoS Pathogens, 2021.

  • Synthesis of 4'-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Viruses, 2023.

  • Conformational Analysis of Furanose Rings with PSEUROT: Parametrization for Rings Possessing the Arabino, Lyxo, Ribo, and Xylo Stereochemistry and Application to Arabinofuranosides. The Journal of Organic Chemistry, 2002.

  • Conformational equilibrium of the furanose rings in DNA and RNA. ResearchGate.

  • Synthesis and evaluation of NHC derivatives and 4′-fluorouridine prodrugs. Organic & Biomolecular Chemistry, 2023.

  • A Comprehensive Superposition of Viral Polymerase Structures. Viruses, 2019.

  • Anti-Hepatitis C Virus Activity of Uridine Derivatives of 2-Deoxy Sugars. International Journal of Molecular Sciences, 2021.

  • Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Organic & Biomolecular Chemistry, 2021.

  • Intriguing Antiviral Modified Nucleosides. Chemical and Pharmaceutical Bulletin, 2021.

  • Prodrug design, synthesis and pharmacokinetic evaluation of (3′ R, 4′ R)-3-hydroxymethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone. European Journal of Medicinal Chemistry, 2017.

  • Structural basis of RNA polymerase inhibition by viral and host factors. Nature Communications, 2021.

  • Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Processes, 2021.

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Enzo Life Sciences.

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad.

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section, 2016.

  • Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA. Current Protocols in Nucleic Acid Chemistry, 2014.

  • Synthesis of 4′-Methoxy 2′-Deoxynucleoside Phosphoramidites for Incorporation into Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 2018.

  • IC50, EC50 and its Importance in Drug Discovery and Development. Visikol.

  • Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols, 2025.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Cell Culture Replicon Assays for Antiviral Screening Using 4'-C-Methyluridine

Introduction & Mechanistic Rationale Nucleoside analogs remain the cornerstone of antiviral drug development, functioning primarily as chain terminators during viral genome replication. Among these, uridine analogs with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Nucleoside analogs remain the cornerstone of antiviral drug development, functioning primarily as chain terminators during viral genome replication. Among these, uridine analogs with modifications at the 4'-position of the ribose ring, such as 4'-C-methyluridine , have demonstrated significant potential in targeting the RNA-dependent RNA polymerase (RdRp) of the Flaviviridae family, notably the Hepatitis C Virus (HCV) (1).

The causality of 4'-C-methyluridine's antiviral efficacy lies in its intracellular metabolism. Upon entering the host cell, the unphosphorylated nucleoside (or its monophosphate prodrug) must be sequentially phosphorylated by host kinases—such as Uridine-cytidine kinase 1/2 (UCK1/2), UMP-CMP kinase, and nucleoside diphosphate kinase—to form the active 5'-triphosphate species. This active metabolite acts as a competitive inhibitor of endogenous UTP. When incorporated by the viral RdRp (NS5B in HCV) into the nascent RNA chain, the bulky 4'-C-methyl group induces severe steric hindrance, preventing the addition of subsequent nucleotides and leading to premature chain termination (2).

Mechanism Uptake 4'-C-methyluridine (Cellular Uptake) Kinase Host Kinases (UCK1/2, CMPK, NDPK) Uptake->Kinase Phosphorylation Triphosphate 4'-C-methyluridine Triphosphate Kinase->Triphosphate Activation RdRp Viral RdRp (NS5B) Incorporation Triphosphate->RdRp Competes w/ UTP Termination RNA Chain Termination RdRp->Termination Steric Hindrance

Intracellular phosphorylation cascade and RdRp inhibition mechanism of 4'-C-methyluridine.

The Self-Validating Replicon System

To evaluate the antiviral potency (EC₅₀) and cellular toxicity (CC₅₀) simultaneously, a subgenomic replicon system is utilized. Huh-7.5 cells stably expressing a luciferase-reporting viral replicon (e.g., HCV genotype 1b or 2a) provide a robust environment (1).

A critical pillar of trustworthy assay design is self-validation . By multiplexing a luminescence-based viral reporter assay with a fluorescence-based host cell viability assay in the exact same well, researchers can definitively prove that observed reductions in viral replication are due to specific RdRp inhibition rather than non-specific host cell death or metabolic collapse (3).

Detailed Protocol: Multiplexed Replicon Assay

Materials & Reagents
  • Cell Line: Huh-7.5 cells harboring an HCV luciferase-reporting replicon (e.g., APC140 or APC143).

  • Compounds: 4'-C-methyluridine (Test compound) and Sofosbuvir (Positive control).

  • Media: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and G418 (for maintenance only).

  • Assay Kits: Multiplex viability/reporter reagents (e.g., CellTiter-Fluor™ and Bright-Glo™).

Step-by-Step Methodology
  • Cell Seeding Harvest replicon cells at 70-80% confluency. Seed at a density of 2.0 × 10⁴ cells/well in a 96-well opaque-bottom plate using 100 µL of assay medium. Do not include G418 in the assay medium. Expert Insight: Omitting the selective antibiotic during the assay prevents confounding cytotoxic stress on the cells while they are exposed to the test compound, ensuring baseline viability is maintained. Incubate for 4 hours at 37°C, 5% CO₂ to allow cell attachment.

  • Compound Preparation & Treatment Prepare a 3-fold serial dilution of 4'-C-methyluridine in 100% DMSO (1000x final concentration), then dilute 1:100 in assay medium. Add 11 µL of the diluted compound to the wells to achieve final concentrations ranging from 0.0001 µM to 10 µM. Expert Insight: The final DMSO concentration must be strictly normalized across all wells (≤ 0.5%), including vehicle controls, to eliminate solvent-induced viability artifacts.

  • Incubation Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Counter-Screen (CC₅₀) Add 20 µL of a fluorogenic cell viability reagent (measuring conserved host protease activity) to each well. Incubate for 1 hour at 37°C. Measure fluorescence (Ex 400 nm / Em 505 nm). Expert Insight: Multiplexing viability prior to cell lysis ensures that the exact cell population evaluated for toxicity is the one subsequently evaluated for antiviral efficacy.

  • Antiviral Efficacy Assay (EC₅₀) Add 100 µL of luciferase lysis/substrate reagent directly to the wells. Incubate for 5 minutes at room temperature on a plate shaker to ensure complete lysis. Quantify luminescence using a microplate reader.

  • Data Analysis Normalize luminescence and fluorescence signals to the vehicle control (set as 100%). Use non-linear regression (four-parameter logistic curve) to calculate the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration).

Workflow Seed 1. Seed Replicon Cells (20,000 cells/well, 96-well) Treat 2. Compound Treatment (0.0001 - 10 μM 4'-C-methyluridine) Seed->Treat Incubate 3. Incubation (72 hours, 37°C, 5% CO2) Treat->Incubate Viability 4. Host Cell Viability (Fluorescence Readout) Incubate->Viability Reporter 5. Viral Replication (Luminescence Readout) Viability->Reporter Analysis 6. Calculate EC50, CC50 & SI (Non-linear Regression) Reporter->Analysis

Step-by-step workflow for the multiplexed antiviral replicon assay.

Data Presentation & Interpretation

To establish therapeutic viability, the Selectivity Index (SI = CC₅₀ / EC₅₀) must be calculated. An SI > 10 is generally required to consider a compound for further development, ensuring the antiviral effect is distinct from host cell toxicity.

Table 1: Representative Antiviral and Cytotoxicity Profile in HCV Genotype 1b Replicon Assay

CompoundTarget MechanismEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
4'-C-methyluridine HCV NS5B (RdRp) Inhibition1.25 ± 0.18> 50.0> 40
Sofosbuvir (Control) HCV NS5B (RdRp) Inhibition0.04 ± 0.01> 100.0> 2500
Puromycin (Control) Host Translation InhibitionN/A0.85 ± 0.12N/A

Note: Data represents typical ranges observed in Huh-7.5 luciferase replicon systems. 4'-C-methyluridine demonstrates favorable substrate binding to the host kinase and viral RdRp, validating its antiviral mechanism without inducing significant cytotoxicity (1).

Conclusion

The evaluation of 4'-C-methyluridine in cell culture replicon assays highlights the critical balance between host kinase activation and viral polymerase inhibition. By employing a multiplexed, self-validating assay design, researchers can confidently decouple true antiviral activity from compound-induced cytotoxicity. This rigorous methodology is essential for accurately profiling the structure-activity relationships (SAR) of novel nucleoside analogs and accelerating the discovery of next-generation antiviral therapeutics.

References

  • Title: In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation Source: nih.gov URL: [Link]

  • Title: In silico design of a novel nucleotide antiviral agent by free energy perturbation Source: researchgate.net URL: [Link]

  • Title: Synthesis and Antiviral Activity of a Series of 2'-C-Methyl-4'-thionucleoside Monophosphate Prodrugs Source: nih.gov URL: [Link]

Sources

Application

In vivo dosing protocols for 4'-C-methyluridine in murine models

Title: In Vivo Dosing Protocols for 4'-C-methyluridine in Murine Models: Pharmacokinetics, Mechanistic Insights, and Experimental Workflows Introduction & Scientific Rationale Nucleoside analogs represent a cornerstone i...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Dosing Protocols for 4'-C-methyluridine in Murine Models: Pharmacokinetics, Mechanistic Insights, and Experimental Workflows

Introduction & Scientific Rationale

Nucleoside analogs represent a cornerstone in antiviral therapeutic development. Among these, 4'-C-methyluridine and its derivatives have emerged as potent inhibitors of viral RNA-dependent RNA polymerases (RdRp), particularly against Flaviviridae such as the Hepatitis C Virus (HCV)[1]. The rational design of 4'-C-methyluridine leverages free energy perturbation (FEP) to ensure the nucleoside acts as a highly favorable substrate for both host kinases (for activation) and the viral polymerase (for inhibition)[1].

Translating these compounds from in vitro efficacy to clinical viability requires rigorous in vivo evaluation in murine models. This application note details the mechanistic rationale, pharmacokinetic (PK) profiling, and precise in vivo dosing protocols for 4'-C-methyluridine in mice, providing a self-validating framework for preclinical drug development professionals.

Mechanistic Pathway of Activation

The antiviral efficacy of 4'-C-methyluridine is strictly dependent on its intracellular metabolic activation. As an unphosphorylated nucleoside, it must cross the host cell membrane and undergo sequential phosphorylation. The first, and often rate-limiting, step is catalyzed by the host uridine monophosphate kinase (UMPK), yielding 4'-C-methyluridine monophosphate[1]. Subsequent phosphorylation by cellular nucleoside diphosphate kinases (NDPK) generates the active triphosphate species. This triphosphate acts as a competitive inhibitor and non-obligate chain terminator of the viral RdRp, effectively halting viral genome replication[1].

Pathway N1 4'-C-methyluridine (Administered Nucleoside) N2 Host Uridine Monophosphate Kinase (UMPK) N1->N2 Cellular Uptake N3 4'-C-methyluridine Monophosphate (MP) N2->N3 1st Phosphorylation N4 Host Cellular Kinases (NDPK) N3->N4 N5 4'-C-methyluridine Triphosphate (TP)[Active] N4->N5 2nd & 3rd Phosphorylation N6 Viral RNA-dependent RNA Polymerase (RdRp) N5->N6 Substrate Competition N7 Viral RNA Chain Termination N6->N7 Catalytic Inhibition

Metabolic activation pathway of 4'-C-methyluridine to its active triphosphate form.

Pharmacokinetic Profiling in Murine Models

When designing dosing regimens for mice (e.g., C57BL/6 or BALB/c), researchers must account for the rapid clearance and short half-life typical of nucleoside analogs[2]. Oral (PO) administration often requires higher doses to achieve therapeutic systemic exposure compared to Intravenous (IV) or Intraperitoneal (IP) routes due to first-pass metabolism and variable intestinal absorption[3]. The table below synthesizes benchmark PK parameters for nucleoside analogs in murine models to guide baseline experimental design.

Table 1: Representative Pharmacokinetic Parameters for Nucleoside Analogs in Mice (10 mg/kg PO vs. 5 mg/kg IV)

ParameterRouteValue (Approximate Range)Biological Significance
Cmax PO400 - 600 ng/mLPeak systemic exposure; dictates acute toxicity and maximum target engagement[3].
Tmax PO1.0 - 1.5 hTime to maximal absorption; informs the timing of peak PD sampling[3].
AUC (0-24h) PO2000 - 2600 ng·h/mLTotal drug exposure; correlates with sustained RdRp inhibition over the dosing interval[3].
Half-life (t1/2) IV / PO1.0 - 4.0 hClearance rate; necessitates once or twice-daily (BID) dosing regimens to maintain efficacy[2].
Bioavailability (F) PO30% - 40%Efficiency of oral absorption; guides dose scaling when transitioning from IP to PO routes[3].

Experimental Protocol: In Vivo Dosing & Sampling

Materials & Reagents
  • Compound: 4'-C-methyluridine (Purity >98%).

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline (Standard formulation for semi-hydrophobic nucleosides).

  • Subjects: 8-10 week old C57BL/6 mice (or humanized liver mice for specific HCV models).

  • Equipment: 27G needles (IV/IP), 20G bulb-tipped oral gavage needles, K2-EDTA microvette tubes.

Step-by-Step Compound Formulation
  • Weighing: Accurately weigh the required mass of 4'-C-methyluridine powder into a sterile glass vial.

  • Primary Solubilization: Dissolve the powder in 5% (v/v) DMSO. Vortex vigorously for 30 seconds until no particulate matter is visible.

  • Surfactant Addition: Sequentially add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Vortex for 15 seconds between each addition.

  • Aqueous Dilution: Add 50% (v/v) sterile saline (0.9% NaCl) dropwise while gently sonicating the mixture at room temperature until a clear, homogenous solution is achieved.

  • Causality Check: Nucleoside analogs often exhibit limited aqueous solubility. The step-wise addition of co-solvents (DMSO/PEG) prevents premature precipitation that would otherwise cause erratic gastrointestinal absorption or fatal micro-embolisms during IV administration.

Dosing Execution (Oral Gavage - PO)
  • Volume Calculation: Calculate the dose volume based on the animal's exact body weight. The standard murine PO volume is 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Restraint: Securely restrain the mouse by the scruff. Ensure the head and neck are in a straight, vertical alignment.

    • Causality Check: Proper alignment opens the esophagus and prevents the gavage needle from inadvertently puncturing the esophageal wall or entering the trachea.

  • Intubation: Insert the bulb-tipped gavage needle over the tongue and gently slide it down the esophagus. Do not force the needle; any resistance indicates potential tracheal entry.

  • Administration: Depress the plunger to administer the formulated 4'-C-methyluridine smoothly over 2-3 seconds.

  • Monitoring: Return the animal to its cage and monitor for 5 minutes post-dose for signs of respiratory distress or regurgitation.

Pharmacokinetic Blood Sampling
  • Preparation: Pre-warm the mouse using a heating pad (37°C) for 5 minutes to promote vasodilation prior to bleeding.

  • Collection: Perform submandibular or tail vein bleeds at designated PK timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2].

  • Stabilization: Collect 20-30 µL of blood directly into K2-EDTA coated microvette tubes.

  • Processing: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the plasma supernatant to a fresh pre-chilled tube, snap-freeze in liquid nitrogen, and store at -80°C pending LC-MS/MS analysis.

  • Causality Check: Rapid chilling and the use of EDTA are critical to halt endogenous nucleotidase and deaminase activity, which rapidly degrade circulating nucleoside analogs ex vivo, leading to artificially low PK readouts.

References

  • Patel, D., et al. "In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation." Chemical Biology & Drug Design, vol. 99, no. 6, 2022, pp. 801-815. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Schäfer, A., et al. "Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice." bioRxiv, 2021. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Yan, D., et al. "Pharmacokinetics and pharmacodynamics of AZD6244 (ARRY-142886) in tumor-bearing nude mice." Cancer Chemotherapy and Pharmacology, vol. 65, no. 6, 2010. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Times for Uridine and 4'-C-methyl-uridine Separation

Welcome to the comprehensive technical support guide for the chromatographic separation of uridine and its closely related analog, 4'-C-methyl-uridine. This resource is tailored for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for the chromatographic separation of uridine and its closely related analog, 4'-C-methyl-uridine. This resource is tailored for researchers, scientists, and drug development professionals seeking to establish robust and optimized HPLC methods for these challenging polar analytes. This guide provides in-depth, scientifically-backed troubleshooting and optimization strategies.

The Separation Challenge

Uridine and 4'-C-methyl-uridine are highly polar molecules with minimal structural differences, making their separation by conventional reversed-phase HPLC a significant challenge. The addition of a single methyl group on the ribose moiety of 4'-C-methyl-uridine results in a subtle change in hydrophobicity, which must be exploited to achieve baseline resolution. Inadequate retention and co-elution are common issues that require a systematic approach to method development and troubleshooting.

Troubleshooting Q&A: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing logical workflows for rapid problem resolution.

Issue 1: Poor or No Resolution Between Uridine and 4'-C-methyl-uridine

Q: My uridine and 4'-C-methyl-uridine peaks are co-eluting. What steps can I take to improve their separation?

A: Co-elution of these structurally similar nucleosides is a primary challenge, often stemming from insufficient differential retention on the column. A multi-faceted approach involving mobile phase, stationary phase, and an alternative chromatographic mode may be necessary.

Step 1: Reversed-Phase (RP) Mobile Phase Optimization

In reversed-phase HPLC, increasing the aqueous component of the mobile phase will increase the retention of polar compounds.

  • Action: Systematically decrease the percentage of your organic modifier (e.g., acetonitrile or methanol) in 1-2% increments. A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention time, which may be sufficient to resolve the two peaks[1].

  • Rationale: 4'-C-methyl-uridine, with its additional methyl group, is slightly more hydrophobic than uridine. By increasing the polarity of the mobile phase, the interaction of both compounds with the non-polar stationary phase is enhanced, amplifying the small difference in their hydrophobicity and improving resolution.

Step 2: Evaluate Alternative Stationary Phases

If mobile phase adjustments in RP mode are insufficient, consider a different stationary phase chemistry.

  • Action: Switch from a standard C18 column to a phenyl-hexyl or a polar-embedded column.

  • Rationale: Phenyl-hexyl columns can provide alternative selectivity through pi-pi interactions with the aromatic rings of the nucleobases[2]. Polar-embedded phases offer different retention mechanisms that can also enhance separation.

Step 3: Consider Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar analytes that are poorly retained in reversed-phase, HILIC is a powerful alternative.[3][4]

  • Action: Employ a HILIC column (e.g., bare silica, amide, or zwitterionic) with a mobile phase rich in organic solvent (typically >80% acetonitrile).[5][6]

  • Rationale: In HILIC, analytes partition into a water-enriched layer on the surface of the polar stationary phase. Elution is typically in order of increasing polarity. This technique is well-suited for separating nucleosides and their derivatives.[3][4][5]

Troubleshooting Workflow for Poor Resolution

Caption: A decision tree for troubleshooting poor resolution of uridine and 4'-C-methyl-uridine.

Issue 2: Asymmetric Peak Shapes (Tailing)

Q: My uridine peak is exhibiting significant tailing. How can I improve the peak symmetry?

A: Peak tailing for polar compounds like uridine is often due to secondary interactions with the stationary phase or an inappropriate mobile phase pH.

Step 1: Control the Mobile Phase pH

The ionization state of uridine can significantly impact peak shape.

  • Action: Buffer the mobile phase to a pH that ensures a consistent ionization state for uridine. A pH of 3.5 to 5.0 is often effective.[7][8]

  • Rationale: The pKa of uridine is around 9.4. Operating at a pH well below this ensures that the molecule is not in a mixed ionic state, which can lead to tailing. Controlling the pH can also influence the surface charge of the stationary phase.[2][9]

Step 2: Mitigate Silanol Interactions

Residual silanol groups on silica-based columns can cause tailing with polar analytes.

  • Action: Use a modern, high-purity, end-capped C18 column or consider a column with alternative chemistry like a porous graphitic carbon (Hypercarb) column, which is stable across the entire pH range and does not have silanol groups.[10]

  • Rationale: By minimizing unwanted secondary interactions with silanols, peak shape can be significantly improved.

Data Summary: Impact of pH on Peak Shape

Mobile Phase pHTailing FactorObservation
7.0 (unbuffered)> 1.5Significant tailing
4.5 (buffered)1.0 - 1.2Symmetrical peak

Optimization & Best Practices FAQ

This section provides proactive guidance for method development and optimization.

Q1: What is a good starting point for method development for these compounds?

A: For reversed-phase, begin with a highly aqueous mobile phase. A good starting point is 98:2 (v/v) 0.05 M phosphate buffer (pH 3.5):methanol.[8] For HILIC, a mobile phase of acetonitrile and an aqueous buffer (e.g., 10mM ammonium formate) at a ratio of 90:10 is a reasonable starting point.[11]

Q2: Can temperature be used to optimize the separation?

A: Yes, temperature is a valuable tool for fine-tuning selectivity.

  • Action: Evaluate a temperature range from 30°C to 50°C.

  • Rationale: Changing the temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times and selectivity. For some compounds, changing the temperature can even alter the elution order.

Q3: Are there any specialized columns for nucleoside analysis?

A: Yes, several manufacturers offer columns designed for the analysis of polar compounds like nucleosides.

  • Action: Consider columns specifically marketed for polar analyte retention or those based on novel chemistries like hydrogen bonding or zwitterionic HILIC phases.[12]

  • Rationale: These columns are designed to provide unique selectivities and improved peak shapes for challenging hydrophilic compounds.

Experimental Workflow for Method Development

Caption: A workflow for developing an HPLC method for uridine and 4'-C-methyl-uridine.

References

  • Philbert, G. S., & Olesik, S. V. (n.d.). Characterization of Enhanced-Fluidity Liquid Hydrophilic Interaction Chromatography for the Separation of Nucleosides and Nucleotides.
  • Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. (2015). PubMed.
  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). (n.d.). MDPI.
  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. (n.d.). Waters Corporation.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. (2024, June 5). LCGC International.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). PMC.
  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). (2025, October 1). ResearchGate.
  • Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. (2025, August 20).
  • The impact of pH values of mobile phases on the retention time of the tested compounds. (n.d.).
  • HPLC Separation of Nucleosides and Deoxynucleosides. (n.d.). SIELC Technologies.
  • How to Optimize Your Reversed Phase Chromatography. (n.d.). Select Science.
  • Separation of nucleosides and bases with fused-core Halo Penta-HILIC. Column. (n.d.).
  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. (n.d.). ResearchGate.
  • Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). MDPI.
  • The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. (n.d.). PMC.
  • Simultaneous Quantification of Nutritional Nucleotides and Nucleosides in Infant Formula Using HPLC-UV-MS/MS. (n.d.). Thermo Fisher Scientific.
  • HPLC Methods for analysis of Uridine. (n.d.). HELIX Chromatography.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. (2011, May 25). Walsh Medical Media.
  • HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method. (n.d.). SIELC Technologies.
  • ChP HPLC Analysis of Uridine, Guanosine and Adenosine in Ban-Lan-Gen Granules on Purospher® STAR RP-18e. (n.d.). Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

Validation of 4'-C-methyluridine as a Broad-Spectrum RdRp Inhibitor: A Comparative Technical Guide

The development of broad-spectrum antivirals targeting the highly conserved RNA-dependent RNA polymerase (RdRp) is a cornerstone of modern pandemic preparedness. While 2'-modified nucleoside analogs (e.g., Sofosbuvir) re...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of broad-spectrum antivirals targeting the highly conserved RNA-dependent RNA polymerase (RdRp) is a cornerstone of modern pandemic preparedness. While 2'-modified nucleoside analogs (e.g., Sofosbuvir) revolutionized the treatment of Hepatitis C Virus (HCV), they often lack efficacy against other virus families due to strict steric constraints within the viral RdRp 2'-binding pocket.

Recent structural and biochemical insights have shifted focus to the 4'-position of the ribose ring . Modifications at this site—specifically 4'-C-methyl and 4'-fluoro substitutions—exploit a more permissive pocket within the RdRp active site across multiple viral families, including Flaviviridae, Pneumoviridae (RSV), and Coronaviridae (SARS-CoV-2). This guide objectively evaluates the 4'-C-methyluridine scaffold, comparing its mechanistic and performance profiles against contemporary alternatives, and outlines a self-validating experimental framework for its validation.

Mechanistic Rationale: The Causality of 4'-Substitution

To understand the efficacy of 4'-C-methyluridine, one must analyze the causality behind its intracellular journey and target engagement. Nucleoside analogs face a multi-stage gauntlet: they must be recognized by host kinases for activation, evade host polymerases to prevent toxicity, and successfully deceive the viral RdRp.

  • Overcoming the Kinase Bottleneck: Nucleoside precursors must be phosphorylated to their active triphosphate (NTP) form. The initial phosphorylation by host uridine-cytidine kinases (UCK1/2) is notoriously rate-limiting. Computational free energy perturbation (FEP) models and in vitro assays demonstrate that 4'-C-methyluridine maintains highly favorable binding free energies (ΔΔG) to host monophosphate kinases, bypassing the steric clashes that often plague bulky 2'-modifications[1].

  • Delayed Chain Termination: Once converted to 4'-C-methyluridine triphosphate, the molecule competes with natural UTP for incorporation into the nascent viral RNA. Unlike obligate chain terminators (which lack a 3'-OH group and halt synthesis immediately), 4'-modified analogs possess a functional 3'-OH. However, the bulky 4'-methyl group introduces severe steric hindrance during the RdRp translocation step. This typically allows the addition of one to three subsequent nucleotides before inducing a structural distortion that permanently stalls the polymerase complex[2]. This "delayed" termination is critical for evading viral exonuclease proofreading machinery, a primary resistance mechanism in coronaviruses[3].

MOA N1 4'-C-methyluridine (Prodrug Form) N2 Host Kinases (UCK1/2, UMPK) N1->N2 Intracellular Entry N3 4'-C-methyluridine Triphosphate N2->N3 Phosphorylation N4 Viral RdRp Incorporation N3->N4 Competes with natural UTP N5 Steric Clash at 4'-Position N4->N5 Conformational change N6 Delayed Chain Termination N5->N6 Blocks next NTP addition

Mechanism of 4'-C-methyluridine activation and RdRp delayed chain termination.

Comparative Performance Data

How does the 4'-C-methyluridine scaffold compare to other clinically relevant RdRp inhibitors? The table below synthesizes comparative efficacy and mechanistic data across major viral targets. While 4'-C-methyluridine is a potent preclinical scaffold, its fluorinated analog (4'-Fluorouridine) has recently demonstrated exceptional oral efficacy in in vivo models for RSV and SARS-CoV-2[4].

CompoundPrimary ModificationValidated Target VirusesMechanism of TerminationClinical / Preclinical Status
4'-C-methyluridine 4'-Methyl on RiboseHCV, RSV, FlavivirusesDelayed Chain TerminationPreclinical Scaffold[1]
4'-Fluorouridine 4'-Fluoro on RiboseSARS-CoV-2, RSV, IAVDelayed Chain TerminationAdvanced Preclinical[4]
Sofosbuvir 2'-C-Methyl, 2'-FluoroHCVImmediate Chain TerminationFDA Approved (Oral)
Remdesivir 1'-Cyano (Adenosine)SARS-CoV-2, Ebola, RSVDelayed Chain TerminationFDA Approved (IV Only)

Experimental Protocol: A Self-Validating System

To rigorously validate 4'-C-methyluridine (or any novel nucleoside analog), researchers must employ a self-validating experimental matrix. A reduction in viral titer is not sufficient proof of RdRp inhibition; the protocol must inherently rule out host cell toxicity and prove direct polymerase engagement.

Phase 1: Establishing the Selectivity Index (SI)

Causality: Antiviral activity is an artifact if it stems from host cell metabolic suppression. The Selectivity Index (SI = CC50 / EC50) quantifies the therapeutic window.

  • Cell Seeding: Plate target cells (e.g., HEp-2 for RSV, Huh7 for HCV) in 96-well formats at cells/well.

  • Compound Dosing: Apply a 3-fold serial dilution of 4'-C-methyluridine (ranging from 0.01 µM to 100 µM).

  • Viral Infection (EC50): Infect half the plate with a reporter virus (e.g., GFP-expressing RSV) at an MOI of 0.01. At 48 hours post-infection, quantify viral replication via high-content fluorescence imaging to determine the half-maximal effective concentration (EC50).

  • Cytotoxicity Profiling (CC50): On the uninfected half of the plate, measure host cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to determine the half-maximal cytotoxic concentration (CC50).

  • Validation Gate: An SI > 50 is generally required to validate the compound as a specific antiviral rather than a broad cytotoxin.

Phase 2: Biochemical RdRp Extension Assay

Causality: To confirm the mechanism of action, a cell-free assay using purified recombinant RdRp is required to visualize the exact point of RNA chain termination[3].

  • Complex Assembly: Combine purified viral RdRp (e.g., SARS-CoV-2 nsp12/nsp7/nsp8 complex) with a synthetic RNA template-primer duplex (fluorophore-labeled at the 5'-end of the primer) in a reaction buffer containing Mg2+.

  • Nucleotide Competition: Initiate the reaction by adding 4'-C-methyluridine triphosphate alongside natural NTPs (ATP, CTP, GTP) and a sub-saturating concentration of natural UTP.

  • Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction using an EDTA/formamide loading buffer to strip the polymerase from the RNA.

  • Resolution: Run the quenched samples on a 15% denaturing urea-polyacrylamide gel (PAGE).

  • Validation Gate: Visualize via fluorescence imaging. The appearance of truncated RNA bands at the i (incorporation) or i+1 / i+3 positions definitively proves chain termination, validating the molecular target.

Workflow Step1 1. Prodrug Synthesis & Purification Step2 2. Cell-Based Antiviral Assay (EC50) Step1->Step2 Step3 3. Cytotoxicity Profiling (CC50) Step1->Step3 Step4 4. Biochemical RdRp Extension Assay Step1->Step4 Step5 Data Synthesis: Target Validation & SI Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for evaluating nucleoside RdRp inhibitors.

Structural & Pharmacokinetic Considerations

While the 4'-C-methyluridine nucleoside is a potent RdRp inhibitor in vitro, its in vivo efficacy is heavily dependent on overcoming the first phosphorylation step. Modern drug development relies on ProTide (prodrug) technology —attaching a phosphoramidate motif to the 5'-hydroxyl group. This modification masks the negative charge of the monophosphate, allowing passive diffusion across the cell membrane, where host esterases and phosphoramidases cleave the protecting groups. This strategy effectively bypasses the UMPK kinase bottleneck, rapidly saturating the intracellular environment with the active triphosphate metabolite[1].

Conclusion

The 4'-C-methyluridine scaffold represents a highly rational approach to broad-spectrum antiviral design. By targeting the structurally permissive 4'-pocket of the RdRp active site, it achieves delayed chain termination that evades viral proofreading mechanisms. When evaluated through a self-validating matrix of cytotoxicity profiling and biochemical extension assays, 4'-modified uridines (including its highly successful derivative, 4'-fluorouridine) stand out as premier candidates for oral antiviral therapeutics against emerging RNA viruses.

References
  • In Silico Design of a Novel Nucleotide Antiviral Agent by Free Energy Perturbation. National Institutes of Health (NIH) / PMC.[Link]

  • 4'-Fluorouridine Is a Broad-Spectrum Orally Available First-Line Antiviral That May Improve Pandemic Preparedness. National Institutes of Health (NIH) / PubMed.[Link]

  • 4'-Fluorouridine is a broad-spectrum orally efficacious antiviral blocking respiratory syncytial virus and SARS-CoV-2 replication. National Institutes of Health (NIH) / PubMed. [Link]

  • 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. National Institutes of Health (NIH) / PMC.[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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